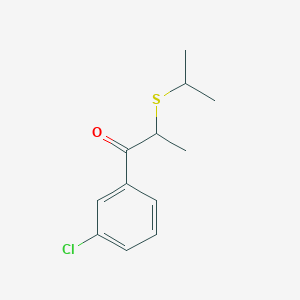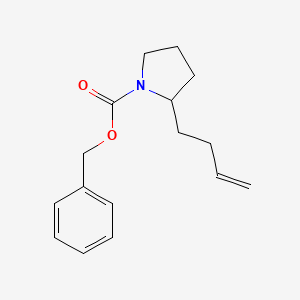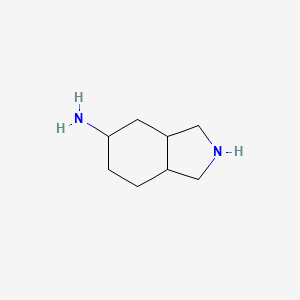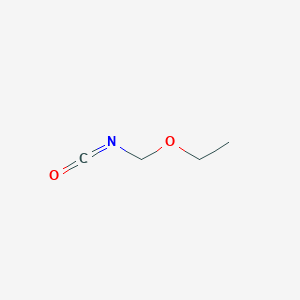
(Isocyanatomethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isocyanatomethoxy)ethane is an organic compound with the molecular formula C4H7NO2 It is characterized by the presence of an isocyanate group (-NCO) attached to a methoxyethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Isocyanatomethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of methoxyethanol with phosgene to form the corresponding chloroformate, which is then treated with ammonia to yield the isocyanate derivative. Another method involves the reaction of methoxyethanol with cyanogen chloride in the presence of a base to form the isocyanate group.
Industrial Production Methods
Industrial production of this compound typically involves the phosgene method due to its efficiency and scalability. non-phosgene methods, such as the reaction of methoxyethanol with urea and subsequent thermal decomposition, are being explored to reduce the environmental and safety concerns associated with phosgene .
Analyse Chemischer Reaktionen
Types of Reactions
(Isocyanatomethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamic acids and their derivatives.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with diols or diamines.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form carbon dioxide and amines.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from polymerization reactions with diols or diamines.
Wissenschaftliche Forschungsanwendungen
(Isocyanatomethoxy)ethane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals
Wirkmechanismus
The mechanism of action of (isocyanatomethoxy)ethane involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. In biological systems, the compound can modify proteins and other biomolecules by reacting with amino groups, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Isocyanate: Similar in structure but lacks the methoxy group.
Methyl Isocyanate: Similar in structure but lacks the ethane backbone.
Phenyl Isocyanate: Contains a phenyl group instead of the methoxyethane backbone.
Uniqueness
(Isocyanatomethoxy)ethane is unique due to the presence of both an isocyanate group and a methoxyethane backbone. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C4H7NO2 |
|---|---|
Molekulargewicht |
101.10 g/mol |
IUPAC-Name |
isocyanatomethoxyethane |
InChI |
InChI=1S/C4H7NO2/c1-2-7-4-5-3-6/h2,4H2,1H3 |
InChI-Schlüssel |
FTVSQMOUCKBLDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)

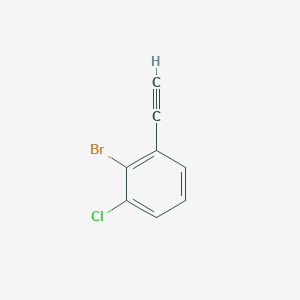
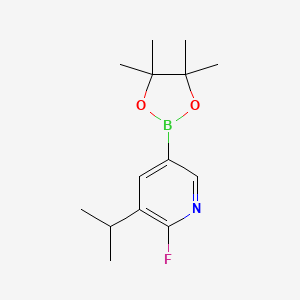
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
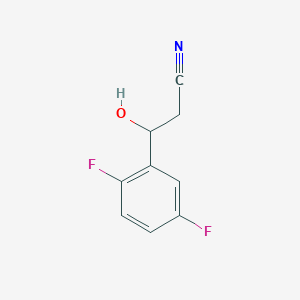
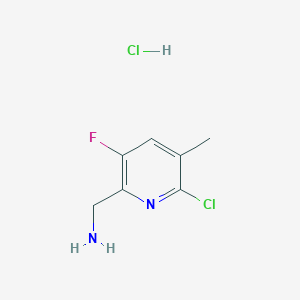
![4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B13509899.png)
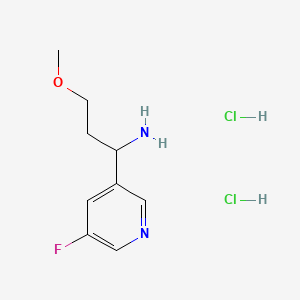
![2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B13509902.png)
